molecular formula C10H14N6O6S B13962229 5'-Sulfamoyladenosine

5'-Sulfamoyladenosine

Cat. No.: B13962229
M. Wt: 346.32 g/mol
InChI Key: KKQMCTARRKKJGE-YLXOIZHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Adenosine (B11128) Analogues and Sulfamoyl Nucleosides

The study of adenosine and its analogues has a rich history in medicinal chemistry and biochemistry. nih.gov Since the early 20th century, researchers have been interested in the biological roles of adenosine, a nucleoside composed of adenine (B156593) and ribose. nih.gov This interest intensified with the discovery of its derivatives, such as adenosine triphosphate (ATP), and their central role in cellular energy metabolism. wikipedia.org The development of synthetic adenosine analogues has been crucial for understanding the function of purinergic receptors, which are involved in numerous physiological processes. nih.govresearchgate.net

The introduction of the sulfamoyl group into nucleoside structures marked a significant advancement. oup.com Naturally occurring sulfamoyl nucleosides, such as nucleocidin (B1677034), which possesses antitrypanosomal properties, spurred interest in this class of compounds. acs.org The synthesis of 5'-O-sulfamoyladenosine and its analogues has provided researchers with potent tools to study specific enzymes. acs.org These synthetic efforts have been inspired by the biological activity of natural products containing the 5'-O-sulfamoyl ribose motif. researchgate.net

Significance of the Sulfamoyl Moiety in Biological Chemistry

The sulfamoyl group (-SO2NH2) is a critical functional group in medicinal chemistry due to its unique chemical properties and diverse biological activities. rsc.orgnih.gov It is a key component in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs. nih.govontosight.airesearchgate.net The sulfonamide group, a core component of the sulfamoyl moiety, is known for its ability to mimic the carboxylic acid group of natural substrates, leading to the inhibition of enzymes like dihydropteroate (B1496061) synthase in bacteria. researchgate.netontosight.ai

The sulfonyl group's strong electron-withdrawing nature and its capacity to form hydrogen bonds contribute to its potent and specific interactions with biological targets. nih.govnih.gov This has made sulfamoyl-containing compounds valuable in the design of enzyme inhibitors. nih.gov The stability of the sulfamoyl group to hydrolysis and its specific conformational preferences further enhance its utility in drug design. nih.govnih.gov

Overview of 5'-Sulfamoyladenosine as a Research Probe

This compound has emerged as a powerful research probe, primarily due to its ability to act as an inhibitor of various enzymes, particularly those involved in protein synthesis and metabolic pathways. biosynth.comsmolecule.com It functions as an analogue of the aminoacyl-adenylate intermediate in reactions catalyzed by aminoacyl-tRNA synthetases. oup.com This mimicry allows it to bind tightly to the active site of these enzymes, thereby inhibiting their function. biosynth.com

The compound has been instrumental in studying the mechanisms of enzymes such as tRNA synthetases and adenylating enzymes. biosynth.comtandfonline.com For instance, derivatives of this compound have been used to investigate siderophore biosynthesis in Mycobacterium tuberculosis, a critical pathway for the bacterium's survival. nih.govnih.gov Its use as a molecular probe has also extended to the study of parasitic protozoans, where it has shown inhibitory activity against species like Trypanosoma and Leishmania. smolecule.comresearchgate.net The development of conformationally-locked and substituted analogues of this compound continues to provide more selective and potent probes for biochemical research. researchgate.netresearchgate.net

Detailed Research Findings

Extensive research has been conducted on this compound and its derivatives, revealing their potent inhibitory effects on various enzymes. These findings have been crucial in understanding fundamental biochemical processes and in the development of potential therapeutic agents.

One significant area of research has been the inhibition of aminoacyl-tRNA synthetases. 5′-O-[N-(l-glutamyl)-sulfamoyl]adenosine was found to be a powerful competitive inhibitor of E. coli glutamyl-tRNA synthetase. tandfonline.com Similarly, 5′-O-[N-(phenylalanine)sulfamoyl] adenosine has been used to study the phenylalanyl-tRNA synthetase of Mycobacterium tuberculosis. oup.com

Another major focus has been the inhibition of adenylating enzymes involved in siderophore biosynthesis. 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) and its analogues have been identified as potent inhibitors of MbtA, an enzyme essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the acyl and nucleobase domains of Sal-AMS can significantly impact its inhibitory activity. nih.govnih.gov

The table below summarizes key research findings on the inhibitory activity of this compound and its derivatives against various enzymes.

Compound/DerivativeTarget EnzymeOrganismKey Findings
This compoundtRNA synthetaseGeneralInhibits protein synthesis by acting as an aminoacyl-tRNA synthetase inhibitor. biosynth.com
5′-O-[N-(l-glutamyl)-sulfamoyl]adenosineGlutamyl-tRNA synthetaseE. coliPotent competitive inhibitor with respect to glutamic acid (Ki = 2.8 nM). tandfonline.com
5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS)Salicyl-AMP ligase (MbtA)Mycobacterium tuberculosisPotent inhibitor of MbtA, an enzyme required for siderophore biosynthesis. nih.gov
2-phenyl-Sal-AMSMbtAMycobacterium tuberculosisExhibited exceptionally potent antitubercular activity (MIC99 = 0.049 µM). nih.gov
N-6-cyclopropyl-Sal-AMSMbtAMycobacterium tuberculosisShowed improved potency and enhanced activity under iron-deficient conditions. nih.gov
5'-pentanyl acyl sulfamoyl adenosine derivativeNot specifiedTrypanosoma cruzi, Trypanosoma brucei, Leishmania infantumPotent inhibition with IC50 values in the sub-micromolar range. researchgate.net
5'-O-sulfamoyl adenosine (AMS)DesD (NIS Synthetase)Not specifiedMimics the acyl adenylate intermediate and selectively inhibits the macrolactamization step. wustl.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N6O6S

Molecular Weight

346.32 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide

InChI

InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1

InChI Key

KKQMCTARRKKJGE-YLXOIZHRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N

Origin of Product

United States

Molecular Mechanisms of Action and Enzymatic Target Elucidation of 5 Sulfamoyladenosine

Inhibition of Aminoacyl-tRNA Synthetases (aaRS) by 5'-Sulfamoyladenosine Analogs

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by catalyzing the attachment of specific amino acids to their corresponding tRNAs. researchgate.netnih.gov This function makes them attractive targets for the development of antimicrobial agents. nih.govkuleuven.be Analogs of this compound, specifically aminoacyl-sulfamoyl adenosines (aa-AMS), have been developed as potent inhibitors of these enzymes. researchgate.netresearchgate.netmdpi.com These compounds are designed as stable mimics of the natural aminoacyl-adenylate (aa-AMP) intermediate formed during the aminoacylation reaction. researchgate.netmdpi.comnih.govresearchgate.net The replacement of the labile phosphoanhydride bond in aa-AMP with a stable sulfamoyl group results in inhibitors that bind tightly to the active site of the aaRS, preventing the completion of the catalytic cycle. researchgate.net

A notable mechanism of inhibition is "reaction hijacking," where the target enzyme itself catalyzes the formation of a tightly binding inhibitor from the nucleoside sulfamate (B1201201) and the amino acid substrate. biorxiv.org This adduct then occupies the active site, effectively inhibiting the enzyme. biorxiv.org

Aminoacyl-tRNA synthetases are divided into two distinct classes, Class I and Class II, based on the architecture of their catalytic domains. nih.gov Despite structural differences, aminoacyl-sulfamoyl adenosine (B11128) derivatives have been shown to be potent inhibitors of enzymes from both classes. researchgate.net The catalytic domains of Class I aaRS feature a Rossmann fold and characteristic HIGH and KMSKS motifs, while Class II enzymes have a different fold composed of antiparallel beta-sheets and three distinct motifs. nih.gov

This compound analogs retain the crucial carbonyl group of the amino acid moiety, which is significant for interaction with Class II enzymes. researchgate.net For instance, 5'-O-[N-(L-glutamyl)-sulfamoyl] adenosine (Glu-AMS) is a powerful inhibitor of the Class I E. coli glutamyl-tRNA synthetase (GluRS). researchgate.net Conversely, 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) is a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a Class II enzyme. researchgate.netresearchgate.net

The inhibitory power of this compound analogs lies in their ability to act as stable mimics of the high-energy aminoacyl-AMP intermediate in the aaRS-catalyzed reaction. nih.govresearchgate.netoup.com This intermediate is formed by the condensation of an amino acid with ATP. nih.gov The sulfamoyl group in the analogs is a non-hydrolyzable replacement for the phosphoanhydride group in the natural intermediate. researchgate.net This structural mimicry allows the analogs to bind with high affinity to the enzyme's active site, acting as competitive inhibitors with respect to the amino acid substrate. researchgate.netresearchgate.net

For example, 5′-O-[N-(threonyl)sulfamoyl] adenosine was designed as a mimic of the threonyl adenosine monophosphate intermediate and is a known competitive inhibitor of threonyl-tRNA synthetase (Thr-RS). oup.com Similarly, 5'-O-[N-(L-Aspartyl)sulfamoyl]adenosine is a potent competitive inhibitor of E. coli aspartyl-tRNA synthetase, effectively mimicking the aspartyl-adenylate intermediate. researchgate.net These compounds are considered transition state analogues because they closely resemble the geometry and charge distribution of the transition state of the aminoacylation reaction, leading to very tight binding. biorxiv.org

While potent, the specificity of this compound analogs can vary, presenting both opportunities and challenges. The selectivity is largely determined by the specific amino acid moiety attached to the sulfamoyl group, which directs the inhibitor to its cognate aaRS. researchgate.net However, achieving species selectivity (e.g., bacterial vs. human aaRS) can be difficult due to the conserved nature of the active sites. kuleuven.bemdpi.com

For example, Glu-AMS is a highly potent inhibitor of E. coli GluRS with a Ki of 2.8 nM, but it is a weaker inhibitor of the mammalian enzyme (Ki = 70 nM), demonstrating a degree of selectivity. researchgate.net In another case, Asp-AMS is a significantly stronger inhibitor of human mitochondrial AspRS (Ki = 10 nM) compared to human cytosolic AspRS (Ki = 300 nM), highlighting selectivity even within the same organism. researchgate.net This differential inhibition suggests that despite the conservation of active sites, subtle structural differences can be exploited to design more selective inhibitors. researchgate.net

Disruption of Adenylate-Forming Enzymes (AAAEs) in Metabolic Pathways

Adenylate-forming enzymes are a large superfamily involved in diverse and critical biochemical pathways across all domains of life. nih.govresearchgate.net These enzymes catalyze the ATP-dependent activation of a carboxylic acid substrate to form a reactive acyl-adenylate (acyl-AMP) intermediate. nih.govresearchgate.net This activation is the first step in the biosynthesis of numerous essential molecules, including natural products and siderophores. nih.gov

Acyl-sulfonyladenosines, such as this compound analogs, have been developed as powerful inhibitors of these enzymes. nih.govresearchgate.net Inspired by natural products, these molecules are designed to mimic the tightly bound acyl-AMP intermediate. nih.govresearchgate.net By replacing the reactive anhydride (B1165640) bond with a stable sulfonyl bond, these analogs act as potent inhibitors that block the enzyme's catalytic cycle. nih.gov

A critical application of this inhibitory strategy is the targeting of siderophore biosynthesis, which is essential for iron acquisition and virulence in many pathogenic bacteria, including Mycobacterium tuberculosis. nih.gov Siderophores are small-molecule iron chelators synthesized by bacteria to scavenge iron from their host environment. nih.gov The inhibition of their biosynthesis is a promising strategy for developing new antibiotics. nih.gov

In M. tuberculosis, the biosynthesis of its primary siderophores, the mycobactins, is initiated by the enzyme MbtA. nih.govacs.org MbtA is an adenylate-forming enzyme that activates salicylic (B10762653) acid by condensing it with ATP to form a salicyl-AMP intermediate. nih.gov 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) was designed as a potent bisubstrate analog inhibitor of MbtA. nih.govacs.org This compound mimics the salicyl-AMP intermediate and effectively inhibits the enzyme, thereby blocking the entire mycobactin (B74219) pathway. researchgate.netnih.govacs.org Extensive structure-activity relationship (SAR) studies have been conducted on Sal-AMS to optimize its potency and selectivity as an antitubercular agent. nih.govnih.gov

The mycobactin biosynthesis pathway in M. tuberculosis involves a large hybrid non-ribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) megasynthase. asm.org The entire process is initiated by the adenylating enzyme MbtA, which is responsible for recognizing and activating salicylic acid. nih.govacs.org MbtA catalyzes the formation of salicyl-AMP from salicylic acid and ATP. nih.gov This activated salicyl moiety is then transferred to the aryl carrier domain of the next enzyme in the pathway, MbtB. nih.gov

By inhibiting MbtA, 5'-O-[(N-acyl)sulfamoyl]adenosine analogs like Sal-AMS block the very first committed step of mycobactin synthesis. nih.gov This interruption prevents the incorporation of salicylic acid into the growing mycobactin structure, effectively halting the production of the siderophore. nih.gov Since M. tuberculosis requires mycobactin to acquire iron and survive within the host, the inhibition of this pathway leads to bacterial starvation and death, demonstrating potent antitubercular activity, particularly under iron-deficient conditions. nih.govasm.org The effectiveness of these inhibitors is often measured by comparing their minimum inhibitory concentrations (MIC) under iron-rich and iron-deficient conditions, with higher potency in iron-deficient media indicating specific targeting of the siderophore pathway. nih.gov

Inhibition of Siderophore Biosynthesis Enzymes (e.g., MbtA)

Role in Iron Acquisition Inhibition

This compound and its derivatives have been identified as potent inhibitors of iron acquisition in certain pathogenic bacteria, most notably Mycobacterium tuberculosis. Iron is an essential nutrient for bacterial growth and virulence, and in the host environment where free iron is scarce, bacteria rely on high-affinity iron-chelating molecules called siderophores to scavenge this vital element. acs.org In M. tuberculosis, the primary siderophores are mycobactins. acs.org

The biosynthesis of mycobactins is a complex process involving a series of enzymes. One of the key enzymes in this pathway is MbtA, a salicyl-AMP ligase. acs.org MbtA catalyzes the first step in mycobactin synthesis, which is the ATP-dependent activation of salicylic acid to form a salicyl-adenylate intermediate. acs.org This activation is crucial for the subsequent steps of siderophore assembly.

A prominent derivative of this compound, 5′-O-[N-(Salicyl)sulfamoyladenosine] (Sal-AMS), has been extensively studied as a potent inhibitor of MbtA. nih.govdrugbank.com Sal-AMS is a bisubstrate analog that mimics the salicyl-adenylate intermediate of the MbtA-catalyzed reaction. frontiersin.org By binding tightly to the active site of MbtA, Sal-AMS effectively blocks the enzyme's function, thereby halting the production of mycobactins. nih.govfrontiersin.org This disruption of siderophore biosynthesis leads to iron starvation, which in turn inhibits the growth and survival of M. tuberculosis. acs.org The inhibitory activity of Sal-AMS and its analogs is particularly pronounced under iron-deficient conditions, which is consistent with their mechanism of action targeting a pathway essential for iron acquisition. nih.gov

The table below summarizes the key components involved in the inhibition of iron acquisition by this compound derivatives.

Component Function/Role Inhibitor Mechanism of Inhibition
IronEssential nutrient for bacterial growth and virulence. acs.org--
Siderophores (Mycobactins)High-affinity iron-chelating molecules used by bacteria to acquire iron. acs.org5′-O-[N-(Salicyl)sulfamoyladenosine] (Sal-AMS)Indirectly inhibited by blocking their biosynthesis. nih.govfrontiersin.org
MbtAA salicyl-AMP ligase that catalyzes the first step in mycobactin biosynthesis. acs.org5′-O-[N-(Salicyl)sulfamoyladenosine] (Sal-AMS)Competitive inhibition by mimicking the salicyl-adenylate intermediate. frontiersin.org

Inhibition of Fatty Acyl-AMP Ligases (FAALs, e.g., FadD32)

This compound and its analogs have been shown to be effective inhibitors of fatty acyl-AMP ligases (FAALs), a class of enzymes crucial for lipid metabolism in bacteria. wikipedia.org One of the well-characterized FAALs is FadD32, which plays a vital role in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. wikipedia.org

Mycolic acids are very long-chain fatty acids that are major components of the mycobacterial cell wall, contributing to its low permeability and resistance to many antibiotics. The biosynthesis of mycolic acids is a complex pathway that is essential for the viability of M. tuberculosis.

FadD32 is responsible for the activation of a long-chain fatty acid, which is a precursor for the meromycolate chain of mycolic acids. This activation occurs through an ATP-dependent process that results in the formation of a fatty acyl-adenylate intermediate. wikipedia.org This intermediate is then transferred to a polyketide synthase, Pks13, for further elongation.

This compound derivatives, such as 5′-O-[N-(alkanoyl)sulfamoyl]adenosine, act as potent inhibitors of FadD32. wikipedia.org These compounds are designed as stable mimics of the transient fatty acyl-adenylate intermediate. By binding to the active site of FadD32, they block the activation of the fatty acid substrate, thereby disrupting the mycolic acid biosynthesis pathway. This disruption of the cell wall synthesis leads to the inhibition of mycobacterial growth.

The following table outlines the key elements in the disruption of mycolic acid biosynthesis by this compound analogs.

Molecule/Enzyme Function in Mycolic Acid Biosynthesis Inhibitor Consequence of Inhibition
Mycolic AcidsEssential long-chain fatty acids in the mycobacterial cell wall.-Compromised cell wall integrity.
FadD32A fatty acyl-AMP ligase that activates fatty acids for mycolic acid synthesis. wikipedia.org5′-O-[N-(alkanoyl)sulfamoyl]adenosine analogsBlockage of fatty acid activation. wikipedia.org
Fatty Acyl-AdenylateA reactive intermediate formed by FadD32. wikipedia.org5′-O-[N-(alkanoyl)sulfamoyl]adenosine analogsMimicked by the inhibitor, leading to competitive inhibition. wikipedia.org
Pks13A polyketide synthase that receives the activated fatty acid from FadD32.-Lack of substrate for mycolic acid elongation.

Inhibition of Pantothenate Synthetase

Pantothenate synthetase is another ATP-dependent ligase that has been identified as a target for inhibitors based on the this compound scaffold. youtube.com This enzyme is essential for the biosynthesis of pantothenate (vitamin B5), which is a precursor for the synthesis of coenzyme A. nih.gov

Coenzyme A is a crucial cofactor in numerous metabolic pathways, including the synthesis of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. The biosynthesis of coenzyme A begins with the synthesis of pantothenate. Pantothenate synthetase catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. nih.gov The reaction proceeds through the formation of a pantoyl-adenylate intermediate. nih.gov

Analogues of this reaction intermediate, where the labile phosphodiester bond is replaced with a more stable sulfamoyl group, have been designed as potential inhibitors of pantothenate synthetase. youtube.com These this compound derivatives are expected to bind to the active site of the enzyme and block the condensation reaction, thereby inhibiting the production of pantothenate. youtube.com By disrupting the coenzyme A biosynthesis pathway, these inhibitors can significantly perturb cellular metabolism, leading to the inhibition of bacterial growth.

The key steps and components in the perturbation of the coenzyme A biosynthesis pathway are summarized in the table below.

Component Role in Coenzyme A Biosynthesis Inhibitor Type Mechanism of Action
Coenzyme AEssential cofactor in cellular metabolism. nih.gov--
Pantothenate (Vitamin B5)A precursor of coenzyme A. nih.govSulfamoyl analogues of pantoyl adenylateIndirectly inhibited by blocking its synthesis. youtube.com
Pantothenate SynthetaseCatalyzes the ATP-dependent synthesis of pantothenate. nih.govSulfamoyl analogues of pantoyl adenylateInhibition by mimicking the pantoyl-adenylate intermediate. youtube.com
Pantoyl-AdenylateA reactive intermediate in the pantothenate synthetase reaction. nih.govSulfamoyl analogues of pantoyl adenylateThe inhibitor acts as a stable mimic of this intermediate. youtube.com

Inhibition of Other ATP-Dependent Ligases

The inhibitory strategy based on mimicking the acyl-adenylate intermediate is broadly applicable to a wide range of ATP-dependent ligases, also known as adenylating enzymes. These enzymes are involved in diverse and essential cellular processes. This compound and its derivatives serve as a versatile scaffold for the design of potent inhibitors against this enzyme superfamily. researchgate.net

Besides MbtA and FadD32, another example of an ATP-dependent ligase targeted by similar inhibitors is DltA. DltA is involved in the D-alanylation of lipoteichoic acids in the cell wall of Gram-positive bacteria. This modification of the cell wall is associated with resistance to cationic antimicrobial peptides. Inhibitors designed as stable analogues of D-alanyl-AMP, which share the core principle of the this compound scaffold, have been shown to inhibit DltA. youtube.com

Furthermore, the ubiquitin-activating enzyme (E1) is another class of adenylating enzymes that can be inhibited by adenosine sulfamate analogues. patsnap.com These enzymes catalyze the first step in ubiquitination, a critical process for protein degradation and signaling in eukaryotic cells. The inhibition mechanism involves the formation of a stable adduct that mimics the ubiquitin-adenylate intermediate. patsnap.com

The table below provides a summary of various ATP-dependent ligases and their inhibition by this compound-related compounds.

Enzyme Biological Process Inhibitor Type Mimicked Intermediate
MbtASiderophore (mycobactin) biosynthesis acs.org5′-O-[N-(Salicyl)sulfamoyladenosine] nih.govSalicyl-adenylate frontiersin.org
FadD32Mycolic acid biosynthesis wikipedia.org5′-O-[N-(alkanoyl)sulfamoyl]adenosine wikipedia.orgFatty acyl-adenylate wikipedia.org
Pantothenate SynthetaseCoenzyme A biosynthesis nih.govSulfamoyl analogues of pantoyl adenylate youtube.comPantoyl-adenylate nih.gov
DltALipoteichoic acid modification youtube.comD-Alanyl-AMP analogues youtube.comD-Alanyl-AMP
Ubiquitin-Activating Enzyme (E1)Ubiquitination patsnap.comAdenosine sulfamate analogues patsnap.comUbiquitin-adenylate patsnap.com

Molecular Interaction with Ribosomes and Protein Synthesis Machinery

Early studies on this compound identified it as an inhibitor of protein synthesis. researchgate.net The process of protein synthesis, or translation, is a fundamental cellular process carried out by ribosomes. Ribosomes are complex molecular machines that read the genetic information encoded in messenger RNA (mRNA) and catalyze the synthesis of proteins.

Protein synthesis inhibitors can act at various stages of this process, including initiation, elongation, and termination. microbenotes.com They typically bind to one of the ribosomal subunits, either the small subunit (30S in prokaryotes) or the large subunit (50S in prokaryotes), and interfere with a specific function. microbenotes.com For example, some inhibitors block the binding of aminoacyl-tRNA to the A-site of the ribosome, while others inhibit the peptidyl transferase reaction or the translocation of the ribosome along the mRNA. microbenotes.com

While it is established that this compound inhibits protein synthesis, the precise molecular details of its interaction with the ribosome and the specific step of translation it affects are not as well-characterized as its interactions with ATP-dependent ligases. The general understanding is that by acting as an analog of adenosine, it can interfere with processes that involve this nucleoside. However, detailed structural or mechanistic studies elucidating its specific binding site on the ribosome and the exact mechanism of inhibition are not extensively documented in the available literature.

Enzyme Kinetics and Thermodynamics of Inhibition by this compound

The inhibitory activity of this compound and its derivatives is quantified through detailed enzyme kinetic studies, which reveal the nature and potency of their interaction with target enzymes. These investigations are crucial for understanding the molecular basis of their action and for the rational design of more effective inhibitors.

Research has focused on derivatives such as 5'-O-[(N-acyl)sulfamoyl]adenosines, which have been identified as potent inhibitors of MbtA, an adenylating enzyme essential for mycobactin biosynthesis in Mycobacterium tuberculosis. nih.gov This class of inhibitors generally demonstrates a reversible and competitive mode of inhibition with respect to both of the enzyme's natural substrates, salicylic acid and ATP. nih.gov

The determination of precise inhibition constants for these compounds can be challenging. Due to the tight-binding nature of many this compound-based inhibitors, traditional steady-state kinetic methods are often insufficient for accurately assessing the inhibition constant (Ki). nih.gov For instance, in the case of the potent MbtA inhibitor 5′-O-[N-(Salicyl)sulfamoyl]adenosine, the apparent Ki was measured at 6.6 nM. nih.gov However, this initial measurement was made under conditions of high substrate concentration. nih.gov When accounting for the competitive substrate (salicylic acid), the calculated Ki is significantly lower, at 55 pM. nih.gov Furthermore, after correcting for the non-varied substrate (ATP), the true Ki for this compound is estimated to be approximately 1 pM. nih.gov This exceptionally low value highlights the potent nature of the inhibitor and was independently confirmed using isothermal calorimetry, a technique that directly measures the heat changes associated with binding and thus provides thermodynamic data. nih.gov

The structure-activity relationship (SAR) studies of these compounds have revealed that modifications to the acyl group are critical for potent enzyme inhibition. nih.govacs.org A benzoyl substituent on the sulfamoyl nitrogen is a key requirement for antitubercular activity and strong inhibition of MbtA. nih.gov Specifically, a hydroxy or fluoro group at the C-2 position of the benzoyl ring is necessary for optimal activity. nih.gov

Detailed kinetic parameters for a key derivative are presented below.

Inhibitor NameTarget EnzymeInhibition TypeApparent KiCorrected Ki (vs. Salicylic Acid)Estimated True Ki
5′-O-[N-(Salicyl)sulfamoyl]adenosineMbtAReversible, Competitive6.6 nM55 pM~1 pM

Thermodynamic analysis, while less extensively detailed in available literature, complements kinetic data by providing insight into the binding forces driving the inhibitor-enzyme interaction. The use of isothermal calorimetry to confirm the Ki value for 5′-O-[N-(Salicyl)sulfamoyl]adenosine indicates a very high-affinity interaction, though comprehensive thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) are not broadly reported. nih.gov Such data would further elucidate whether the binding is driven by enthalpic (e.g., hydrogen bonds, van der Waals forces) or entropic (e.g., hydrophobic effect) contributions.

Structural Biology and Computational Studies of 5 Sulfamoyladenosine Interactions

X-ray Crystallographic Analysis of 5'-Sulfamoyladenosine-Enzyme Complexes

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of molecules and their complexes at high resolution. mdpi.com It has been instrumental in defining the precise interactions between this compound-based inhibitors and their target enzymes.

Crystallographic studies have successfully determined the binding conformations of this compound analogues within enzyme active sites. For instance, the molecular conformation of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA), an analogue of alanyl-AMP, was elucidated through X-ray single-crystal analysis. nih.gov In its crystalline state, the molecule adopts an open conformation where the L-alanine moiety is positioned away from the adenosine (B11128) part. nih.gov The adenosine moiety itself displays an anti conformation for the glycosyl bond and a C(3')-endo pucker for the ribose sugar. nih.gov

Similarly, studies on 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS), a potent inhibitor of the adenylating enzyme MbtA, show that it adopts a coplanar conformation within the active site. nih.gov This arrangement is stabilized by a crucial internal hydrogen bond between the salicylate's ortho-hydroxy group and the deprotonated sulfamate (B1201201) nitrogen. nih.gov This specific conformation is essential for its potent inhibitory activity.

Below is a table summarizing the crystallographic data for 5'-O-[N-(L-alanyl)sulfamoyl]adenosine.

Crystal Data ParameterValue
Chemical FormulaC13H19N7O7S·2H2O
Space GroupC2
a39.620(6) Å
b5.757(1) Å
c20.040(3) Å
β117.2(1)°
Z8
Final R-factor0.065

Table 1: Crystallographic data for 5'-O-[N-(L-alanyl)sulfamoyl]adenosine as determined by X-ray analysis. nih.gov

A primary benefit of X-ray crystallography is the precise identification of the network of interactions that anchor a ligand in an enzyme's active site. For Sal-AMS bound to a homology model of MbtA, the aryl binding pocket is largely nonpolar, but a key hydrogen bond is predicted between the carboxamide side chain of residue Asn258 and the aryl hydroxyl group of the inhibitor. nih.gov The adenosine portion of the molecule also forms critical interactions; a significant hydrogen bond is observed between the exocyclic N-6 amino group and the residue Val352. nih.gov In contrast, the purine (B94841) N-1 and N-3 atoms show no significant electrostatic interactions. nih.gov

In other enzyme systems, such as human carbonic anhydrase II (hCA II), sulfamate inhibitors establish a distinct hydrogen bonding pattern. The sulfamate nitrogen atom typically donates a hydrogen bond to the OG1 atom of Thr199, while one of the sulfamate oxygens accepts a hydrogen bond from the main chain nitrogen of the same residue. nih.gov These detailed interaction maps are vital for understanding the basis of inhibitor affinity and selectivity.

The table below details the key interactions between Sal-AMS and the MbtA active site.

Sal-AMS MoietyInteracting MbtA ResidueInteraction Type
Aryl Hydroxyl GroupAsn258Hydrogen Bond
Adenine (B156593) N-6 Amino GroupVal352Hydrogen Bond
Adenine N-7Gly330, Gly354Poor Hydrogen Bonding Geometry
NucleobaseGeneralLargely Hydrophobic Interactions

Table 2: Summary of key molecular interactions between 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) and the active site of MbtA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to solid-state crystal structures. scienceopen.com For precursors of biologically active xanthine (B1682287) derivatives, such as 6-amino-5-carboxamidouracils, NMR studies have been crucial in explaining unexpected molecular properties. mdpi.com Researchers observed a duplication of almost all signals in the ¹H- and ¹³C-NMR spectra of certain derivatives, which was investigated using dynamic and two-dimensional NMR experiments. mdpi.com These advanced NMR techniques revealed that the signal duplication was not due to tautomerism but rather the presence of two distinct conformers in solution, which are in slow exchange on the NMR timescale. mdpi.com This demonstrates the utility of NMR in identifying and characterizing conformational isomers and their dynamics in solution, which can be critical for understanding ligand-receptor interactions. scienceopen.commdpi.com

Molecular Modeling and Dynamics Simulations

Computational techniques, including molecular modeling and dynamics simulations, provide a dynamic view of ligand-receptor interactions and are essential for predicting binding affinities and understanding the structural basis of inhibition. nih.govmdpi.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. It is widely used to predict the binding mode of inhibitors in their target's active site. sisgeenco.com.br Docking studies with derivatives of 5'-O-[(N-acyl)sulfamoyl]adenosine and the MbtA enzyme have provided valuable insights into structure-activity relationships (SAR). nih.gov For example, when exploring nonaromatic acyl groups, docking simulations of a cyclohexyl derivative showed unfavorable steric contacts with residues Phe236 and Gly331, explaining its poor activity. nih.gov These studies suggested the aryl binding pocket is not sufficiently large to accommodate saturated ring systems, guiding further inhibitor design. nih.gov Docking can also be a component of larger virtual screening campaigns to identify novel potential inhibitors from large compound libraries. nih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed view of the stability of protein-ligand complexes and conformational changes that may occur upon binding. mdpi.commdpi.com MD simulations were central to developing a quantitative Linear Interaction Energy (LIE) model for a series of 31 inhibitors of MbtA based on the 5'-O-[N-(salicyl)sulfamoyl]adenosine scaffold. nih.govnih.gov This model successfully correlated the calculated interaction energies with experimentally determined binding affinities spanning six orders of magnitude. nih.gov

These simulations revealed the dynamic nature of the MbtA active site, predicting flexibility in the interdomain region adjacent to the C-2 position of the purine, which helps explain why the enzyme can accommodate bulky substituents at this position. nih.gov The stability of the protein-ligand complex during a simulation is often assessed by monitoring the root-mean-square deviation (RMSD), where stable binding is indicated by minimal deviation from the initial conformation. mdpi.comnih.gov Such simulations provide crucial information on the dynamic behavior and stability of the inhibitor within the binding pocket, complementing static structural data. mdpi.com

Computational MethodApplication in this compound ResearchKey Findings/Insights
Molecular Docking Predicting binding modes of 5'-O-[(N-acyl)sulfamoyl]adenosine derivatives in MbtA.Identified unfavorable steric clashes with Phe236 and Gly331 for saturated ring systems. nih.gov
Molecular Dynamics (MD) Developing a Linear Interaction Energy (LIE) model to predict binding affinities of MbtA inhibitors.Revealed flexibility in the MbtA active site near the purine C-2 position. nih.gov
MD Simulations Assessing the stability of ligand-enzyme complexes over time.Stable RMSD values throughout a simulation indicate a strong and stable binding interaction. mdpi.com

Table 3: Applications of molecular modeling and simulations in the study of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govyoutube.com These models are instrumental in rational drug design, enabling the prediction of the activity of novel molecules and guiding the optimization of lead compounds. nih.govnih.gov The fundamental premise of QSAR is that the biological effect of a ligand is a function of its molecular structure. nih.gov By developing mathematical models, researchers can identify the key molecular features—such as steric, electronic, and hydrophobic properties—that govern a compound's interaction with its target. youtube.comtudelft.nl

In the context of this compound and its derivatives, QSAR studies provide a framework for understanding the nuanced relationships between structural modifications and inhibitory potency. A notable application of these principles is the development of a structure-based model for inhibitors of MbtA, a crucial adenylating enzyme in Mycobacterium tuberculosis and a target for analogs of this compound. researchgate.net

One such study utilized the Linear Interaction Energy (LIE) technique, a method that derives linear equations to relate ligand structure to function from molecular dynamics simulations. researchgate.net This approach was applied to a series of 31 inhibitors based on the 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) scaffold, a bisubstrate analogue inhibitor of MbtA. researchgate.net The resulting QSAR model demonstrated a strong correlation between the calculated and experimental binding affinities, spanning six orders of magnitude. researchgate.net The model successfully identified key steric and electronic contributions to ligand binding, providing clear design principles for future inhibitor development. researchgate.net The predictive power of the model was prospectively validated through the synthesis of a novel, dual-modified inhibitor. The LIE model predicted a binding affinity of 1.6 nM, and the subsequent experimental determination yielded a Kiapp of 0.7 nM, confirming the model's utility in guiding the design of more potent MbtA inhibitors. researchgate.net

The table below summarizes the key features and outcomes of this QSAR study.

QSAR Model Parameter Description
Compound Class 5'-O-[N-(acyl)sulfamoyl]adenosine Analogs
Target Enzyme MbtA (Salicyl-AMP Ligase) from M. tuberculosis
Modeling Technique Linear Interaction Energy (LIE)
Number of Compounds 31 inhibitors in the training set
Correlation Coefficient (R²) 0.70
Key Findings The model provided a quantitative framework for predicting binding affinities and understanding the effects of steric and heteroatom substitutions on ligand binding.
Model Validation Prospectively predicted the binding affinity of a novel inhibitor (Predicted: 1.6 nM, Experimental: 0.7 nM).

This structure-based QSAR approach serves as a powerful tool, not only for interpreting existing structure-activity relationships but also for guiding the rational design of next-generation inhibitors targeting adenylate-forming enzymes. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for determining the high-resolution structures of large and complex biomolecular assemblies in their near-native states. nih.govnih.gov Unlike X-ray crystallography, cryo-EM does not require the crystallization of samples, making it particularly suitable for studying large, flexible, or multi-component complexes that are often intractable by other methods. leibniz-fli.denih.gov The process involves flash-freezing a thin layer of the sample in vitreous ice, which preserves the macromolecules in their native conformations. nih.govleibniz-fli.de Thousands of two-dimensional projection images are then collected using a transmission electron microscope and computationally reconstructed to generate a three-dimensional density map of the molecule. leibniz-fli.de

This compound and its acyl-analogs are known to target large, multi-domain adenylate-forming enzymes, such as non-ribosomal peptide synthetases (NRPSs), which are often part of much larger biosynthetic machinery. researchgate.net The sheer size and conformational flexibility of these enzymatic complexes make them ideal candidates for structural elucidation by cryo-EM. This technique allows for the direct visualization of how inhibitors like this compound derivatives bind to these large enzymatic targets, providing critical insights into their mechanism of action. nih.gov

A specific example includes the structural investigation of ribosomal complexes. A cryo-EM map of the 50S ribosomal subunit complexed with nc-tRNA and the heat shock protein Hsp15 also contained 5′-O-[N-(L-glutamyl)-sulfamoyl]adenosine, demonstrating the utility of cryo-EM in visualizing the binding of sulfamoyladenosine derivatives within large macromolecular machines. leibniz-fli.de Furthermore, cryo-EM has been successfully used to determine the structures of G protein-coupled receptors (GPCRs), such as the adenosine A2A and A2B receptors, in complex with their signaling partners and adenosine-like ligands. elifesciences.orgresearchgate.net These studies reveal the subtle conformational changes that occur upon ligand binding and G protein coupling, providing a blueprint for designing selective modulators. elifesciences.orgresearchgate.net

The table below outlines the advantages of using Cryo-EM for characterizing large complexes that may interact with this compound.

Advantage of Cryo-EM Relevance for this compound Targets
No Crystallization Required Enables the study of large, flexible adenylating enzymes and multi-protein complexes that are difficult to crystallize. leibniz-fli.de
Near-Native State Analysis Preserves the native conformation and assembly of the target complex, providing biologically relevant structural information. nih.gov
Characterization of Heterogeneity Allows for the computational sorting of different conformational states, revealing the dynamic nature of enzyme-inhibitor interactions. nih.gov
Visualization of Large Assemblies Ideal for determining the structures of entire biosynthetic machineries or signaling complexes, showing the inhibitor in its functional context. nih.govnih.gov

By providing detailed structural maps of these large enzyme complexes, cryo-EM plays a crucial role in structure-based drug design, facilitating the development of novel and more effective inhibitors based on the this compound scaffold. nih.gov

Synthetic Strategies and Chemical Modification of 5 Sulfamoyladenosine Scaffolds

Classical and Contemporary Solution-Phase Synthesis of 5'-Sulfamoyladenosine

Solution-phase synthesis remains a fundamental approach for producing this compound and its analogs. The core of this strategy involves the selective sulfamoylation of the 5'-hydroxyl group of a suitably protected adenosine (B11128) precursor.

A common synthetic route begins with the protection of the 2'- and 3'-hydroxyl groups of adenosine, typically as an isopropylidene acetal (B89532) (acetonide). This is followed by the reaction of the free 5'-hydroxyl group with a sulfamoylating agent. While sulfamoyl chloride is a primary reagent for this transformation, its instability requires careful handling, often being generated in situ or used in a cooled solution. mdpi.com The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at 0 °C in the presence of a base like triethylamine. mdpi.com

Once the 5'-O-sulfamoyl group is installed, subsequent modifications can be made. For instance, acylation of the sulfamoyl nitrogen is a key step in creating mimics of aminoacyl-adenylate intermediates. nih.gov This is often achieved by reacting the 5'-O-sulfamoyladenosine intermediate with an N-hydroxysuccinimide (NHS) activated ester of the desired carboxylic acid in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. nih.gov

The final step in solution-phase synthesis is the removal of protecting groups. The isopropylidene group is typically removed under acidic conditions, for example, using 80% aqueous trifluoroacetic acid (TFA). nih.gov If other protecting groups are used, such as tert-butyldimethylsilyl (TBS) ethers, they can be removed with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov The choice of protecting group strategy is critical to ensure compatibility with the planned reaction sequence and to allow for a final deprotection that yields the target compound with minimal by-product formation. gu.se

Key Steps in a Typical Solution-Phase Synthesis:

Step Description Common Reagents
1. Protection Protection of 2',3'-hydroxyl groups of adenosine. Acetone, dimethoxypropane, acid catalyst.
2. Sulfamoylation Reaction of the 5'-hydroxyl group with a sulfamoylating agent. Sulfamoyl chloride, triethylamine, DMF. mdpi.com
3. Acylation (Optional) Acylation of the sulfamoyl nitrogen to install various side chains. N-hydroxysuccinimide (NHS) esters, DBU. nih.gov

| 4. Deprotection | Removal of protecting groups to yield the final product. | Trifluoroacetic acid (TFA), water. nih.gov |

Solid-Phase Synthesis Methodologies for this compound Derivatives

To accelerate the synthesis of diverse libraries of this compound derivatives for SAR studies, solid-phase synthesis methodologies have been developed. researchgate.net This approach offers significant advantages over solution-phase methods, including the use of excess reagents to drive reactions to completion and simplified purification, which often involves simple filtration and washing of the solid support. gu.se

A typical solid-phase strategy involves anchoring a protected adenosine unit to a solid support, such as a Rink amide polystyrene resin. researchgate.net The synthesis proceeds with on-resin chemical transformations, including sulfamoylation and subsequent acylation of the sulfamoyl group. The use of a solid support facilitates the rapid, parallel synthesis of a library of compounds, where each reaction vessel contains a different acyl group to be coupled. researchgate.net

Microwave-assisted solid-phase coupling has been shown to be an efficient method for generating nucleoside libraries under mild conditions and with reduced reaction times. researchgate.net After the on-resin synthesis is complete, the final compound is cleaved from the solid support. Cleavage conditions must be carefully chosen to avoid degradation of the desired product; mixtures containing trifluoroacetic acid are commonly used, though they can sometimes lead to lower yields. researchgate.net The development of reliable solid-phase routes has been instrumental in the efficient generation of 5'-O-[N-(acyl)sulfamoyl]adenosine libraries for biological screening. researchgate.net

Design and Synthesis of Conformationally-Locked this compound Analogs

The ribose sugar of adenosine is conformationally flexible, existing in a dynamic equilibrium between two major puckered conformations, termed North (N-type) and South (S-type). nih.gov When a ligand binds to a protein, it adopts a single, "bioactive" conformation. The pre-organization of a ligand into its bioactive conformation, a process known as conformational locking, can reduce the entropic penalty of binding and lead to enhanced potency. researchgate.net

To this end, conformationally-locked this compound analogs have been designed and synthesized. researchgate.net A common strategy involves introducing a covalent bridge into the ribose ring to restrict its flexibility. For example, a 4'-CH₂-O-2' bridge can be installed to lock the sugar pucker in a North-type (3'-endo) conformation. researchgate.net These rigid nucleoside analogs are designed to mimic the geometry of natural products like neplanocin C. nih.gov

The synthesis of these constrained scaffolds is a multi-step process. It involves creating the bicyclic sugar mimic first, followed by the incorporation of the nucleobase (adenine) and subsequent elaboration at the 5'-position to install the sulfamoyl or acylsulfamoyl group. nih.govresearchgate.net These conformationally-locked analogs serve as powerful tools to probe the required binding conformation for a specific enzyme target and can lead to the development of inhibitors with improved affinity. researchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Systematic chemical modification of the this compound scaffold is essential for elucidating structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity. Modifications have been explored at three primary sites: the N-sulfamoyl group, the nucleobase, and the sugar moiety.

Modifications to the terminal nitrogen of the sulfamoyl group have been investigated to understand its role in binding and to potentially enhance biological properties. N-alkylated aminoacyl sulfamoyladenosines, such as N-methylated versions, have been synthesized to probe the importance of the free amine. researchgate.net However, studies have shown that even a small modification like N-methylation can lead to a significant reduction in inhibitory activity against aminoacyl-tRNA synthetases, suggesting that the unsubstituted amine is crucial for binding, likely through hydrogen bonding interactions within the enzyme's active site. researchgate.net

In contrast, extending the aminoacyl moiety to a dipeptide has been explored. The synthesis of 5'-O-[N-(dipeptidyl)]-sulfamoyladenosines has been reported, creating compounds with potential antibacterial activity. researchgate.net These modifications allow for the exploration of larger pockets within the enzyme active site and can influence properties such as cell permeability.

The adenine (B156593) nucleobase is a critical recognition element for many enzymes. SAR studies have systematically explored the importance of the purine (B94841) ring through various modifications. researchgate.net This includes substitutions at different positions of the adenine ring as well as the replacement of adenine with other purines or pyrimidines.

For example, in the context of inhibitors for the enzyme MbtA from Mycobacterium tuberculosis, the purine nucleobase domain of 5'-O-[N-(Salicyl)sulfamoyl]adenosine was systematically explored. researchgate.net The goal of these modifications is to determine which features of the adenine base are essential for activity and which positions can be altered to improve properties like selectivity or to overcome potential metabolic liabilities. Replacing the purine scaffold with other heterocycles can also be a strategy to generate novel chemical matter with distinct pharmacological profiles. nih.gov

The ribose sugar is another key site for modification. As discussed previously, conformational locking of the sugar is a powerful strategy. researchgate.net Beyond this, other derivatizations are used to improve stability, cell permeability, and potency.

One common modification is the introduction of a fluorine atom. For instance, fluorination at the 2'- or 4'-position of the ribose ring has been investigated. mdpi.com The synthesis of a 4'-fluorinated N-acylsulfamate adenosine analog was shown to produce a potent inhibitor of the DltA enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Such modifications can influence the sugar pucker and the electronic properties of the nucleoside, leading to altered binding affinity and improved metabolic stability.

Summary of SAR Modifications on the this compound Scaffold:

Modification Site Type of Modification Rationale / Outcome
N-Sulfamoyl Group N-Alkylation Probes importance of the free amine; often detrimental to activity. researchgate.net
N-Dipeptidyl Extension Explores larger binding pockets; can modulate antibacterial activity. researchgate.net
Nucleobase Purine/Pyrimidine Substitution Determines essential recognition features; can improve selectivity. researchgate.net
Sugar Moiety Conformational Locking Reduces entropic penalty of binding, potentially increasing potency. researchgate.net

Linker Domain Modifications (e.g., Acyl Chain Variations)

The linker domain of this compound analogs, specifically the acyl group of 5'-O-[(N-acyl)sulfamoyl]adenosines, plays a critical role in their biological activity. Systematic variations of this acyl chain have been explored to establish structure-activity relationships (SAR), particularly in the context of developing inhibitors for enzymes such as MbtA, an adenylation enzyme essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. nih.gov

A comprehensive evaluation of the acyl group has demonstrated that a benzoyl substituent is a key requirement for potent enzyme inhibition and antitubercular activity. nih.gov Modifications to this benzoyl ring have further refined the understanding of the SAR. For instance, the presence of a hydroxyl or fluoro group at the C-2 position of the benzoyl ring is considered necessary for optimal activity. In contrast, deletion of the C-2 hydroxyl group leads to a significant reduction in binding affinity. nih.gov

Substitutions at other positions on the benzoyl ring have also been investigated. Small substituents at the C-4 position are generally well-tolerated. This tolerance has been exploited to develop derivatives with improved potency. For example, a 4-fluoro derivative has shown impressive activity against whole-cell M. tuberculosis under iron-limiting conditions. nih.gov

Conversely, more drastic modifications to the acyl group, such as replacing the salicyl moiety with other heterocyclic, cycloalkyl, alkyl, or aminoacyl groups, have been found to be poorly tolerated. This suggests that the active site of target enzymes like MbtA has stringent requirements for the aryl domain of these inhibitors. nih.gov

The following interactive data table summarizes the research findings on how different acyl chain variations in 5'-O-[(N-acyl)sulfamoyl]adenosine scaffolds affect their inhibitory activity.

Bioisosteric Replacements and Scaffold Hop Approaches in this compound Design

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for the rational design of new drugs, allowing for the modification of lead compounds to improve their pharmacodynamic and pharmacokinetic properties. acs.org These approaches have been applied to the this compound scaffold to develop novel analogs with enhanced characteristics.

Bioisosterism involves the substitution of a molecular fragment with another that has similar physicochemical or biological properties. uniroma1.it In the context of this compound analogs, this has been demonstrated through the modification of the purine moiety. For instance, the C-2 position of the purine ring in 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) has been modified by introducing a systematic series of 4-substituted 1,2,3-triazoles as isosteres of a C-2 phenyl ring. This modification was well-tolerated, with many of the resulting compounds exhibiting potent inhibition of target enzymes.

Scaffold hopping is a more drastic approach that aims to discover structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This can lead to new chemical entities with improved properties or novel intellectual property. An example that illustrates a significant modification akin to a scaffold hop is the development of non-acyl sulfamate (B1201201) inhibitors. These compounds replace the anionic acyl sulfamate moiety, which can be a liability for cell permeability, with alternative linkers and aryl groups to create inhibitors with potentially better pharmacological profiles. For example, analogs have been synthesized where the acyl sulfamate is replaced by structures such as a meta-phenyl ether linked to the adenosine scaffold.

The following interactive data table provides examples of bioisosteric replacements and scaffold hopping approaches applied to the design of this compound analogs.

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Features with Enzymatic Inhibition Potency (Ki, IC50)

The inhibitory potency of 5'-sulfamoyladenosine analogs is highly dependent on their structural features, with modifications to the acyl side chain having a particularly pronounced effect. Studies targeting the enzyme MbtA, a salicyl-AMP ligase from Mycobacterium tuberculosis, have provided detailed insights into these relationships. The parent compound, 5'-O-[N-(Salicyl)sulfamoyl]adenosine, serves as a potent benchmark inhibitor.

Systematic evaluation of substitutions on the salicyl ring has shown that a hydroxyl or fluoro group at the C-2 position is crucial for optimal activity. nih.gov The removal or replacement of the C-2 hydroxyl group with other functionalities, such as an amino group, leads to a significant loss of potency. nih.gov Substitution at the C-4 position of the aryl ring is generally well-tolerated, although the nature of the substituent is important. For instance, a chloro-scan revealed that substitution at the C-4 position resulted in only a modest decrease in potency, whereas substitutions at the C-3 and C-5 positions were more detrimental. nih.gov Further exploration at the C-4 position with various groups (F, Br, CH₃, CF₃, NH₂) indicated that none surpassed the potency of a 4-chloro substituent, and strongly electron-withdrawing groups were disfavored. nih.gov

Non-aromatic replacements for the salicyl moiety, such as cycloalkyl and alkyl groups, are poorly tolerated. For example, a cyclohexyl derivative exhibited a 2600-fold loss in potency, which docking studies suggest is due to unfavorable steric interactions within the aryl-binding pocket of the enzyme. nih.gov

CompoundModification (relative to Salicyl-AMS)Target EnzymeIC50 (µM)Fold Change vs. Parent
5'-O-[N-(Salicyl)sulfamoyl]adenosineParent CompoundMbtA0.0031.0
4-Chlorosalicyl analog4-Cl on SalicylMbtA0.0062.0
3-Chlorosalicyl analog3-Cl on SalicylMbtA0.0093.0
5-Chlorosalicyl analog5-Cl on SalicylMbtA0.0279.0
4-Fluorosalicyl analog4-F on SalicylMbtA0.0072.3
4-Bromosalicyl analog4-Br on SalicylMbtA0.0082.7
4-Methylsalicyl analog4-CH₃ on SalicylMbtA0.0124.0
2-Aminobenzoyl analog2-NH₂ instead of 2-OHMbtA0.350117
Cyclohexanoyl analogCyclohexane instead of SalicylMbtA7.82600

Influence of Nucleobase Modifications on Target Specificity and Affinity

While the acyl side chain is critical for interacting with the substrate-binding pocket, modifications to the adenosine (B11128) nucleobase offer a prime opportunity to enhance potency and modulate target specificity. The purine (B94841) ring of adenosine forms key interactions within the ATP-binding pocket of adenylating enzymes. Structure-based design has led to the synthesis of a systematic series of analogs to probe the SAR of this domain.

Significant gains in activity have been achieved through specific substitutions on the purine ring. A 2-phenyl-Sal-AMS derivative demonstrated exceptionally potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC99) of 0.049 µM under iron-deficient conditions. Furthermore, modifying the N-6 position of the adenine (B156593) ring with a cyclopropyl (B3062369) group not only improved potency but also led to a 64-fold enhancement in activity under iron-deficient conditions compared to iron-replete conditions. This selectivity is consistent with the designed mechanism of action, which involves inhibiting the iron-scavenging siderophore biosynthesis pathway.

Role of the Sulfamoyl Moiety in Enzyme Binding and Catalytic Transition State Mimicry

The sulfamoyl group is a cornerstone of the inhibitor's design, serving as a stable bioisostere of the highly labile acyl-phosphate linkage present in the natural enzymatic intermediate, acyl-adenylate. nih.gov Adenylation enzymes catalyze a two-step reaction, with the first step being the formation of an acyl-AMP intermediate from an acid substrate and ATP. The 5'-O-[(N-Acyl)sulfamoyl]adenosine scaffold is designed as a bisubstrate analog that simultaneously occupies both the acid- and ATP-binding pockets. nih.gov

The sulfamoyl linker is crucial for appropriately positioning the aryl and nucleoside moieties in their respective binding sites. nih.gov It mimics the geometry and electrostatic properties of the pyrophosphate transition state. Modeling and structural studies suggest that for optimal binding, the inhibitor adopts a specific coplanar conformation. This conformation is stabilized by an internal hydrogen bond between the ortho-hydroxyl group of the salicyl moiety and the nitrogen of the sulfamate (B1201201) group. nih.gov This specific arrangement highlights the critical role of the sulfamoyl linker in maintaining the bioactive conformation required for potent inhibition.

Impact of Acyl/Aminoacyl Side Chain Variations on Activity

The acyl side chain of this compound derivatives is the primary determinant of substrate specificity, and its structure has a profound impact on inhibitory activity. For MbtA, which naturally processes salicylic (B10762653) acid, a benzoyl substituent on the sulfamoyl nitrogen is a prerequisite for potent inhibition and antitubercular activity. nih.gov

As detailed in section 6.1, substitutions on the salicyl ring are tightly constrained. A C-2 hydroxyl group is optimal, likely forming a critical hydrogen bond that stabilizes the active conformation. nih.gov Substitutions at the C-4 position are tolerated, with small halo- and alkyl groups maintaining good potency. The 4-fluoro derivative, for instance, displays an impressive MIC99 of 0.098 μM against whole-cell M. tuberculosis. nih.govnih.gov However, larger modifications or the introduction of substituents at other positions generally lead to a decrease in activity. nih.gov

The enzyme's substrate-binding pocket is poorly tolerant of non-conservative modifications. Replacing the salicyl moiety with other heterocyclic, cycloalkyl, or simple alkyl groups results in a dramatic loss of potency. nih.govnih.gov Similarly, aminoacyl replacements are not well tolerated in this specific context, a finding that aligns with the fairly strict substrate specificities of non-ribosomal peptide synthetase (NRPS) adenylation enzymes. nih.govresearchgate.net In contrast, for other targets like fatty acyl-AMP ligases (FAALs), long alkanoyl side chains are preferred, with compounds like 11-phenoxyundecanoyl-AMS showing potent activity. nih.gov

Compound Side ChainTarget EnzymeMIC (µM)Comment
4-FluorosalicylMbtA0.098 (MIC99)Highly potent against whole-cell M. tuberculosis. nih.govnih.gov
4-AminosalicylMbtA-Exhibited improved selectivity under iron-rich conditions. nih.gov
CyclohexanoylMbtA>50Demonstrates poor tolerance for non-aromatic groups. nih.gov
11-PhenoxyundecanoylFAAL283.13 - 12.5Potent against M. tuberculosis and selective for FAALs. nih.gov
12-AzidododecanoylFAAL/FACL0.098 - 3.13Potent against M. tuberculosis. nih.gov

Conformational Restriction and its Effects on Potency

The concept of conformational restriction is a key strategy in drug design, aiming to enhance potency by pre-organizing a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. However, in the case of this compound inhibitors, attempts to rigidly enforce the proposed active conformation have proven unsuccessful, highlighting the delicate balance required for effective binding.

Structural and modeling studies predicted that the active conformation of 5'-O-[N-(Salicyl)sulfamoyl]adenosine is coplanar, stabilized by an internal hydrogen bond. nih.gov To test this hypothesis and lock the molecule into this presumed favorable conformation, a rigid bicyclic chromone (B188151) analogue was synthesized. This molecule was designed to mimic the planar arrangement of the salicyl and acylsulfamate portions of the parent inhibitor. Surprisingly, this conformationally restricted analog was found to be completely inactive. nih.gov This result suggests that while the planar conformation may be important, some degree of torsional flexibility in the linker is likely required for the inhibitor to adapt to the enzyme's active site upon binding. The imposed rigidity of the bicyclic system may introduce unfavorable steric clashes or prevent the necessary induced-fit adjustments. This finding underscores that simple conformational locking can be detrimental if it prevents the dynamic interactions necessary for the binding process.

Development of Mechanism-Based Inhibitors Based on SAR

The development of this compound derivatives is a prime example of rational, mechanism-based inhibitor design. The entire scaffold is built upon the principle of mimicking the acyl-adenylate intermediate of adenylation enzymes. The systematic SAR studies have been instrumental in refining this scaffold to create highly potent and selective inhibitors.

The initial design of 5'-O-[N-(Salicyl)sulfamoyl]adenosine was based on its identity as a stable, non-hydrolyzable bisubstrate analog. nih.gov Subsequent SAR studies provided a detailed roadmap for optimization. For example, the discovery that a C-2 hydroxyl group on the salicyl ring is critical for activity directly informed subsequent designs, ensuring this feature was retained. nih.govacs.org Similarly, SAR exploration of the C-4 position identified substituents that could enhance potency or improve pharmacokinetic properties without disrupting binding. nih.gov The investigation into nucleobase modifications led to the development of second-generation inhibitors with significantly improved whole-cell activity and target-pathway selectivity. These iterative improvements, all guided by detailed SAR analysis, have transformed a prototype inhibitor into a class of compounds with potent antibacterial activity, validating the mechanism-based approach. nih.gov

Advanced Biochemical and Biophysical Characterization in 5 Sulfamoyladenosine Research

Enzyme Activity Assays (e.g., Aminoacylation, Adenylation Assays)

Enzyme activity assays are fundamental to determining the inhibitory potency of 5'-sulfamoyladenosine analogues. For targets like adenylation enzymes, which are crucial for processes such as siderophore biosynthesis in bacteria, these assays quantify how effectively the compounds block the enzyme's catalytic function. nih.govresearchgate.net

Detailed Research Findings: Adenylation assays are frequently employed to study inhibitors of enzymes like MbtA from Mycobacterium tuberculosis, which is involved in mycobactin (B74219) biosynthesis. nih.govacs.org MbtA catalyzes the activation of salicylic (B10762653) acid by condensing it with ATP to form a salicyl-AMP intermediate. nih.govresearchgate.net The inhibitory activity of this compound derivatives, such as 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), is often measured using an ATP-pyrophosphate (PPi) exchange assay. This method monitors the enzyme-catalyzed formation of radiolabeled ATP from PPi, and the reduction in this activity in the presence of an inhibitor is used to determine its potency, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value.

Structure-activity relationship (SAR) studies have been conducted by systematically modifying the acyl group of 5'-O-[(N-acyl)sulfamoyl]adenosines. nih.gov These studies have revealed that for potent inhibition of MbtA and antitubercular activity, a benzoyl substituent is critical. Further modifications to this benzoyl group have shown that a hydroxyl or fluoro group at the C-2 position is necessary for optimal activity, while small substituents are tolerated at the C-4 position. nih.govacs.org For instance, a 4-fluoro derivative of Sal-AMS displayed a highly potent minimum inhibitory concentration (MIC₉₉) of 0.098 µM against whole-cell M. tuberculosis. acs.org

Table 1: Inhibitory Activity of 5'-O-[N-(acyl)sulfamoyl]adenosine Analogues against MbtA
CompoundModificationMbtA Inhibition (Kᵢᵃᵖᵖ, nM)Reference
Sal-AMS2-OH-benzoyl0.7 nih.gov
Analogue 14-F, 2-OH-benzoyl0.9 acs.org
Analogue 22-F-benzoyl1.1 nih.gov
Analogue 3N-6-cyclopropyl-Sal-AMS0.7 nih.gov
Analogue 42-phenyl-Sal-AMS0.4 nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during a biomolecular binding event. harvard.edu It provides a complete thermodynamic profile of the interaction between this compound analogues and their target enzymes in a single experiment. uspto.govwhiterose.ac.uk

Detailed Research Findings: In the study of enzyme inhibitors, ITC is considered a gold standard for validating binding affinity and understanding the forces driving the interaction. whiterose.ac.uk The technique measures the binding affinity (Kₐ, or its inverse, the dissociation constant K₋), the reaction stoichiometry (n), and the enthalpy of binding (ΔH). harvard.edukhanacademy.org From these direct measurements, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing deep insight into the binding mechanism. khanacademy.org

For example, the apparent inhibition constant (Kᵢᵃᵖᵖ) of potent 5'-O-[N-(acyl)sulfamoyl]adenosine inhibitors against MbtA, initially determined by enzyme assays, has been independently confirmed using ITC. nih.gov A typical experiment involves titrating the inhibitor into a solution containing the target enzyme at a constant temperature. The resulting heat changes are measured after each injection, generating a binding isotherm that is fitted to a binding model to extract the thermodynamic parameters. khanacademy.org The enthalpic term (ΔH) reflects changes in hydrogen and van der Waals bonds, while the entropic term (-TΔS) indicates changes in hydrophobic interactions and conformational states. khanacademy.org This detailed thermodynamic signature is invaluable for lead optimization in drug design. nih.gov

Table 2: Representative Thermodynamic Profile from ITC Analysis
ParameterSymbolTypical ValueInformation Provided
Stoichiometryn~1Number of inhibitor molecules bound per enzyme molecule
Dissociation ConstantK_DnM to µMBinding affinity of the inhibitor to the enzyme
Enthalpy ChangeΔHkcal/molMeasure of heat change from bond formation/breakage
Entropy ChangeΔScal/mol·KMeasure of change in disorder (hydrophobic effects, conformational changes)
Gibbs Free EnergyΔGkcal/molOverall binding energy and spontaneity of the interaction

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. nih.gov It is widely used to characterize the binding of small-molecule inhibitors like this compound to their immobilized protein targets.

Detailed Research Findings: An SPR experiment involves immobilizing the target enzyme (ligand) onto a sensor chip. A solution containing the this compound analogue (analyte) is then flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. biosensingusa.com This signal is monitored over time to generate a sensorgram, which shows the association phase during analyte injection and the dissociation phase during buffer flow. sprpages.nl

By analyzing sensorgrams at various analyte concentrations, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k₋ or kₒff). sprpages.nl The ratio of these rate constants (k₋/kₐ) yields the equilibrium dissociation constant (K₋), a measure of binding affinity. nih.govmdpi.com This kinetic information is crucial for drug development, as both a rapid association and a slow dissociation (long residence time) can contribute to a compound's efficacy. SPR is highly sensitive and can be used for screening fragments and lead compounds, making it a valuable tool in the study of enzyme inhibitors. biosensingusa.com

Table 3: Kinetic and Affinity Parameters Determined by SPR
ParameterSymbolUnitDescription
Association Rate Constantk_a (k_on)M⁻¹s⁻¹The rate at which the inhibitor binds to the target enzyme.
Dissociation Rate Constantk_d (k_off)s⁻¹The rate at which the inhibitor-enzyme complex dissociates.
Equilibrium Dissociation ConstantK_DMA measure of binding affinity; the concentration of inhibitor required to occupy 50% of the enzyme active sites at equilibrium.

Mass Spectrometry-Based Approaches for Enzyme-Ligand Complex Analysis and Metabolomics

Mass spectrometry (MS) offers powerful tools for studying the interaction between small molecules and proteins and for analyzing metabolic changes. researchgate.net Native MS can be used to directly observe non-covalent enzyme-inhibitor complexes, while other MS-based techniques can identify protein targets and probe metabolic pathways.

Detailed Research Findings: In the context of this compound research, native mass spectrometry, typically using electrospray ionization (ESI), can be employed. researchgate.net This technique gently transfers intact, non-covalent protein-ligand complexes from solution into the gas phase for mass analysis. It allows for the direct confirmation of complex formation between a this compound analogue and its target enzyme, and can be used to determine the binding stoichiometry. uab.edu

Affinity purification coupled with mass spectrometry (AP-MS) is another valuable approach. youtube.com Here, a modified version of the inhibitor could be used as "bait" to pull down its interacting protein partners from a complex biological sample. The captured proteins are then identified by MS, providing a method to discover the cellular targets of the compound. youtube.com

Furthermore, metabolomics approaches using MS can reveal how treatment with a this compound derivative affects the metabolic network of a cell or organism. By comparing the metabolic profiles of treated and untreated samples, researchers can identify perturbations in specific pathways, which can help confirm the compound's mechanism of action and uncover potential off-target effects.

Radioligand Binding Assays for Receptor/Enzyme Interaction Studies

Radioligand binding assays are a classic and highly sensitive method for quantifying the affinity of a ligand for its receptor or enzyme. creative-bioarray.com These assays rely on the use of a radioactively labeled molecule (radioligand) to measure binding. nih.gov

Detailed Research Findings: While direct radiolabeling of a this compound analogue is possible, a more common approach is a competitive binding assay. giffordbioscience.com In this format, the target enzyme is incubated with a fixed concentration of a known radioligand that binds to the same site, along with varying concentrations of the unlabeled this compound compound (the competitor). creative-bioarray.com

The unlabeled compound competes with the radioligand for binding to the enzyme. As the concentration of the competitor increases, the amount of bound radioactivity decreases. giffordbioscience.com The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can be converted to an inhibition constant (Kᵢ), which represents the affinity of the competitor for the enzyme. giffordbioscience.com This method is considered a gold standard for measuring binding affinity due to its robustness and sensitivity. creative-bioarray.com Bead-based formats have also been developed to simplify the separation of bound and free radioligand. nih.gov

Fluorescence Spectroscopy for Conformational Changes and Binding

Fluorescence spectroscopy is a versatile technique used to investigate ligand binding and associated conformational changes in proteins. This method can be applied by monitoring the intrinsic fluorescence of the protein or by using extrinsic fluorescent probes.

Detailed Research Findings: Many proteins contain endogenous fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to their local environment. When an inhibitor like this compound binds to its target enzyme, it can alter the environment of nearby tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum. This phenomenon, known as fluorescence quenching, can be titrated by adding increasing concentrations of the inhibitor to determine its binding affinity (K₋).

Alternatively, if the target protein lacks suitable intrinsic fluorescence, extrinsic fluorescent probes can be used. This could involve a fluorescently labeled version of this compound or a fluorescent reporter molecule that is displaced from the active site upon inhibitor binding. Fluorescence-based assays are highly sensitive and can be adapted to high-throughput screening formats, making them valuable for the discovery and characterization of new inhibitors. researchgate.net

Biological Significance and Cellular Research Applications of 5 Sulfamoyladenosine

Impact on Bacterial Virulence and Pathogenesis Mechanisms (e.g., in Mycobacterium tuberculosis)

5'-Sulfamoyladenosine and its derivatives have been identified as potent inhibitors of bacterial virulence, particularly in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Their mechanism of action primarily targets the biosynthesis of siderophores, which are small, high-affinity iron-chelating molecules essential for bacterial survival and pathogenesis. Iron is a critical micronutrient for most bacteria, but its availability is extremely limited within a mammalian host. To overcome this, bacteria like Mtb synthesize and secrete siderophores to scavenge iron from the host environment. semanticscholar.org

The key enzyme inhibited by this compound derivatives is MbtA, a salicyl-AMP ligase. MbtA initiates the biosynthesis of mycobactins, the primary siderophores of Mtb, by catalyzing the adenylation of salicylic (B10762653) acid. nih.gov 5'-O-[N-(salicyl)sulfamoyladenosine] (Sal-AMS), a prominent derivative, acts as a bisubstrate inhibitor that mimics the acyladenylate intermediate of the MbtA-catalyzed reaction. By replacing the labile acylphosphate group with a stable acylsulfamate moiety, Sal-AMS effectively blocks the mycobactin (B74219) biosynthesis pathway. semanticscholar.org This inhibition of siderophore production curtails the bacterium's ability to acquire iron, thereby impeding its growth and virulence. semanticscholar.orgnih.gov The effectiveness of these compounds is often evaluated under iron-deficient conditions, which mimic the host environment and highlight the dependency of the bacteria on siderophore-mediated iron acquisition. nih.govasm.org

The following table summarizes the activity of selected 5'-O-[(N-acyl)sulfamoyladenosine] analogues against M. tuberculosis.

CompoundModificationTarget EnzymeMechanism of ActionEffect on M. tuberculosis
5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS)Salicyl moietyMbtAInhibition of mycobactin biosynthesisPotent antitubercular activity under iron-deficient conditions
4-fluoro derivative of Sal-AMSFluoro substitution at C-4 of the salicyl ringMbtAInhibition of mycobactin biosynthesisImpressive MIC99 of 0.098 μM under iron-limiting conditions nih.govasm.org
2-phenyl-Sal-AMS derivativePhenyl substitution at the 2-position of the purine (B94841) nucleobaseMbtAInhibition of mycobactin biosynthesisExceptionally potent antitubercular activity with an MIC99 of 0.049 μM under iron-deficient conditions mdpi.com
N-6-cyclopropyl-Sal-AMSCyclopropyl (B3062369) substitution at the N-6 position of the purine nucleobaseMbtAInhibition of mycobactin biosynthesisImproved potency and a 64-fold enhancement in activity under iron-deficient conditions relative to iron-replete conditions mdpi.com

Cellular Uptake and Permeability Studies in Research Models

A significant challenge in the development of this compound-based antibacterial agents is their cellular uptake and permeability. While many derivatives exhibit potent inhibition of their target enzymes in biochemical assays, this does not always translate to effective whole-cell activity against bacteria. semanticscholar.org This discrepancy is largely attributed to the nearly impenetrable cell wall of bacteria like Mycobacterium tuberculosis, which acts as a significant barrier to the entry of many antibiotics. nih.gov

Research has shown that poor penetration into bacteria is a primary reason for the limited antibacterial activity of some 5'-O-(N-L-aminoacyl)-sulfamoyladenosines, despite their potent inhibition of aminoacyl-tRNA synthetases. To address this, studies have focused on creating derivatives with improved cellular uptake. For instance, the synthesis of dipeptidyl-derivatives of 5'-O-(N-L-aminoacyl)-sulfamoyladenosines has been explored as a strategy to enhance bacterial penetration, with some of these new compounds showing improved antibacterial activity and a broader spectrum of action.

The data below illustrates the challenge of translating in vitro potency to whole-cell activity for some 5'-O-[N-(salicyl)sulfamoyl]adenosine derivatives.

Compound SeriesIn Vitro Activity (Inhibition Constant)Whole-Cell Activity (M. tuberculosis)Inferred Challenge
2-triazole derivatives of Sal-AMSSubnanomolar apparent inhibition constants for a majority of compoundsIn vitro potency did not always translate to whole-cell activityLimited permeability suggesting intrinsic resistance semanticscholar.org

Mechanisms of Resistance in Research Strains and How to Overcome Them (e.g., Acetylation by N-acetyltransferases)

Bacterial resistance to this compound and its analogues can arise from several mechanisms. One of the primary forms of resistance is intrinsic, stemming from the limited permeability of the bacterial cell wall, as discussed in the previous section. semanticscholar.org However, acquired resistance mechanisms, where bacteria evolve to counteract the drug's effect, are also a significant concern.

One potential mechanism of acquired resistance is the enzymatic modification and inactivation of the drug by bacterial enzymes. In Mycobacterium tuberculosis, N-acetyltransferases (NATs) are known to play a role in drug resistance by acetylating and thereby inactivating certain therapeutic agents. nih.gov For instance, the arylamine N-acetyltransferase of Mtb can acetylate and inactivate para-aminosalicylic acid (PAS), a second-line anti-tuberculosis drug. asm.orgnih.gov Overexpression of this enzyme in Mtb leads to PAS resistance. asm.orgnih.gov Similarly, NAT inactivates the pro-drug isoniazid (B1672263) (INH) by converting it to N-acetyl INH, which can confer low-level resistance. researchgate.net Given that this compound contains a sulfamoyl group which can be a target for enzymatic modification, it is plausible that bacterial NATs could acetylate this compound, leading to its inactivation and subsequent resistance.

Strategies to overcome such resistance mechanisms could involve the co-administration of a NAT inhibitor with the this compound derivative. Another approach is the rational design of new analogues that are less susceptible to enzymatic modification. This could involve altering the chemical structure of the sulfamoyl group or adjacent moieties to sterically hinder the access of NATs to the acetylation site.

The table below outlines potential resistance mechanisms and strategies to overcome them.

Mechanism of ResistanceDescriptionExample in M. tuberculosisStrategy to Overcome
Intrinsic Resistance (Limited Permeability)The bacterial cell wall acts as a barrier, preventing the drug from reaching its intracellular target. semanticscholar.orgnih.govPoor whole-cell activity of some potent enzyme inhibitors. semanticscholar.orgDesign of derivatives with improved physicochemical properties for better penetration.
Enzymatic Inactivation (Acetylation)Bacterial enzymes, such as N-acetyltransferases, modify the drug, rendering it inactive.Acetylation of isoniazid (INH) and para-aminosalicylic acid (PAS) by Mtb NATs. asm.orgnih.govresearchgate.netCo-administration of an N-acetyltransferase inhibitor; design of analogues resistant to acetylation.

Role as a Biochemical Probe for Investigating Enzyme Function and Metabolic Pathways

This compound and its derivatives serve as valuable biochemical probes for the investigation of enzyme function and metabolic pathways, particularly those involving adenylate-forming enzymes. researchgate.net These enzymes are widespread in nature and catalyze the formation of a reactive acyl-adenylate intermediate from a carboxylic acid and ATP. This is a key step in numerous metabolic processes, including non-ribosomal peptide synthesis, fatty acid oxidation, and siderophore biosynthesis. researchgate.net

The sulfamoyl group in these compounds acts as a stable, non-hydrolysable isostere of the phosphoanhydride linkage in the natural acyl-adenylate intermediate. researchgate.net This stability allows researchers to "trap" the enzyme in a state that mimics its interaction with the intermediate, facilitating structural and functional studies. For example, 5'-O-[N-(L-alanyl)-sulfamoyl]adenosine (Ala-SA), an analogue of alanyl-AMP, has been used to study the substrate specificity of alanyl-tRNA synthetase through X-ray crystallography. nih.gov The stable sulfamoyl bond allowed for the determination of the molecular conformation of the inhibitor within the enzyme's active site. nih.gov

These probes have been instrumental in elucidating the mechanisms of various adenylating enzymes and have aided in the structure-based design of more potent and specific inhibitors. mdpi.com

The following table highlights the use of this compound analogues as biochemical probes.

Probe MoleculeTarget Enzyme ClassMetabolic Pathway InvestigatedKey Finding/Application
5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS)Aryl acid adenylating enzymes (e.g., MbtA)Siderophore biosynthesis in M. tuberculosisElucidation of the inhibition mechanism of mycobactin synthesis; structure-activity relationship studies for antitubercular drug design. mdpi.com
5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA)Aminoacyl-tRNA synthetases (e.g., Alanyl-tRNA synthetase)Protein synthesis (tRNA charging)X-ray crystallographic studies to understand substrate specificity and conformation in the active site. nih.gov

Effects on Protein Synthesis Fidelity and Regulation in Cellular Systems

This compound and its aminoacyl derivatives have been shown to inhibit protein synthesis. nih.gov Their primary targets in this context are the aminoacyl-tRNA synthetases (aaRSs), a family of enzymes responsible for the crucial first step of protein synthesis: the attachment of the correct amino acid to its corresponding transfer RNA (tRNA). rsc.org This process, known as tRNA charging or aminoacylation, is fundamental to ensuring the fidelity of translation, as the ribosome relies on the correct pairing of the tRNA anticodon with the mRNA codon, assuming the tRNA is carrying the correct amino acid. pdx.edu

By acting as stable analogues of the aminoacyl-AMP intermediate, 5'-aminoacyl-sulfamoyladenosine compounds can potently inhibit aaRSs. nih.govrsc.org This inhibition can have several consequences for protein synthesis:

Impact on Translational Fidelity: The accuracy of protein synthesis is maintained in part by the proofreading or editing mechanisms of some aaRSs, which hydrolyze incorrectly formed aminoacyl-tRNAs. pdx.edu While this compound derivatives primarily inhibit the synthetic activity of aaRSs, their interaction with the enzyme could potentially interfere with these editing functions. Any disruption of the delicate balance between aminoacylation and editing could lead to an increase in the misincorporation of amino acids into proteins, thereby compromising translational fidelity.

The table below summarizes the effects of this compound on protein synthesis.

EffectMechanismConsequence for Cellular Systems
Inhibition of protein synthesis rateInhibition of aminoacyl-tRNA synthetases, leading to a reduced supply of charged tRNAs. nih.govrsc.orgSlowing of cellular growth and proliferation.
Potential decrease in translational fidelityInterference with the synthetic and potentially the proofreading activities of aminoacyl-tRNA synthetases. pdx.eduIncreased misincorporation of amino acids, leading to the production of non-functional or misfolded proteins.

Modulation of Sulfur and Adenosine (B11128) Metabolism in Research Contexts

The chemical structure of this compound, which combines a sulfamoyl group with an adenosine moiety, positions it as a potential modulator of both sulfur and adenosine metabolism. These two metabolic networks are intricately linked and fundamental to numerous cellular processes.

Sulfur Metabolism: A key molecule in sulfur metabolism is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which serves as the universal sulfate (B86663) donor for all sulfotransferase reactions. wikipedia.org PAPS is synthesized from ATP and inorganic sulfate in a two-step process catalyzed by a bifunctional enzyme, PAPS synthase, with adenosine 5'-phosphosulfate (APS) as an intermediate. wikipedia.orgwikipedia.org Given the structural similarity of this compound to APS, it is conceivable that it could act as a competitive inhibitor of enzymes that utilize APS or PAPS, such as APS kinase or sulfotransferases. By interfering with these enzymes, this compound could disrupt the biosynthesis of sulfated molecules, which are involved in a wide range of biological functions.

Adenosine Metabolism: Adenosine is a central component of many vital biomolecules, including ATP and S-adenosylmethionine (SAM). SAM is the primary methyl group donor in cells and is crucial for the methylation of DNA, RNA, proteins, and lipids. hawaii.edu Radical SAM enzymes, a large superfamily of enzymes, use SAM to generate a 5'-deoxyadenosyl radical, which initiates a vast array of biochemical reactions. hawaii.edu The adenosine moiety of this compound makes it a potential inhibitor of enzymes that bind adenosine or its derivatives. For instance, it could compete with ATP for the active sites of kinases or with SAM for the binding sites of methyltransferases or radical SAM enzymes. Such interactions would have far-reaching consequences for cellular signaling, energy metabolism, and epigenetic regulation.

The table below details the potential interactions of this compound with key metabolic pathways.

Metabolic PathwayKey Intermediate/CofactorPotential Interaction with this compoundPotential Cellular Effect
SulfationAdenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) wikipedia.orgCompetitive inhibition of PAPS synthase or sulfotransferases due to structural similarity to APS.Disruption of the synthesis of sulfated biomolecules.
Methylation and other SAM-dependent reactionsS-adenosylmethionine (SAM) hawaii.eduInhibition of methyltransferases or radical SAM enzymes by competing for the SAM binding site.Alterations in methylation patterns and other SAM-dependent biochemical transformations.
Energy Metabolism and Kinase SignalingAdenosine triphosphate (ATP)Competitive inhibition of ATP-dependent enzymes (kinases).Disruption of cellular energy homeostasis and signaling cascades.

Future Research Directions and Unexplored Avenues for 5 Sulfamoyladenosine

Discovery of Novel Enzyme Targets Beyond Known Adenylate-Forming Enzymes

While 5'-Sulfamoyladenosine analogs are designed to target adenylate-forming enzymes, their activity under certain conditions suggests the existence of other targets. For instance, some analogs exhibit antimicrobial activity against M. tuberculosis even under iron-rich conditions, a state where siderophore biosynthesis (the primary target pathway) is not essential. nih.govnih.gov This points to potential off-target effects.

Bioinformatic analyses suggest that fatty acid adenylating (FAAD) enzymes in M. tuberculosis, which are crucial for lipid biosynthesis, could be potential secondary targets for this class of inhibitors. nih.gov A recent study has shown that certain 5'-O-[N-(alkanoyl)sulfamoyl]adenosine (alkanoyl-AMS) analogs can block multiple FadD proteins, which are involved in fatty acid metabolism, demonstrating effective antimycobacterial properties within macrophages. umassmed.edu Future research should focus on systematically screening these compounds against broader panels of enzymes. Identifying novel targets outside the adenylate-forming superfamily would not only reveal new biological activities for these compounds but also provide valuable probes for studying uncharted enzymatic functions. A key challenge is distinguishing true on-target activity from these off-target effects, which is crucial for developing selective therapeutic agents. cuny.eduyoutube.com

Application in Understanding Fundamental Biological Processes

This compound and its analogs serve as powerful tools for dissecting fundamental biological pathways. A primary example is their use in studying bacterial iron acquisition. By inhibiting MbtA, compounds like 5'-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) effectively block the production of mycobactin (B74219) siderophores, allowing researchers to probe the critical role of iron metabolism in bacterial pathogenesis and survival. nih.govcuny.edu

Furthermore, early studies demonstrated that this compound is an inhibitor of protein synthesis. acs.org This activity allows for the investigation of the intricate steps of translation. Protein synthesis inhibitors generally act at the ribosomal level, interfering with processes like the initiation, elongation, or termination of polypeptide chains. microbenotes.comyoutube.comstudy.com By using this compound, researchers can explore specific mechanisms of ribosomal function and identify factors involved in protein translation. The ability to selectively halt these fundamental processes provides a chemical biology approach to understanding essential cellular operations.

Development of Advanced Computational Design Strategies for Enhanced Specificity

Enhancing the specificity of this compound-based inhibitors is critical to minimizing off-target effects and improving their utility as research tools and therapeutic leads. Advanced computational strategies are pivotal in this endeavor. Structure-based models can be developed to predict the binding affinities of different analogs for their target enzyme.

For example, a quantitative model using the linear interaction energy (LIE) technique was successfully developed for Sal-AMS analogs binding to MbtA. nih.gov This model, derived from molecular dynamics simulations, provided a framework for predicting the binding affinities of a set of 31 inhibitors with significant accuracy. nih.gov Such computational approaches allow for the rational design of second-generation inhibitors with improved potency and specificity. By simulating interactions within the enzyme's active site, researchers can identify which modifications to the inhibitor's structure (e.g., at the aryl, linker, glycosyl, or nucleobase modules) will enhance binding to the intended target while reducing interactions with other proteins. nih.gov These in silico methods accelerate the design-build-test cycle and enable the creation of highly selective molecular probes.

Exploration of New Synthetic Routes for Complex Analogs

The exploration of structure-activity relationships (SAR) and the development of more potent and specific inhibitors depend on the ability to synthesize a wide variety of complex analogs. Various synthetic strategies have been developed to create libraries of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives. These routes often involve coupling reactions, such as the Mitsunobu reaction, to build the core structure. nih.gov

One common method involves activating a carboxylic acid with carbonyldiimidazole (CDI) and reacting it with a protected 5'-O-(sulfamoyl)adenosine derivative. nih.gov This approach has been used to systematically modify the acyl group, revealing, for instance, that a benzoyl substituent with a hydroxy or fluoro group at the C-2 position is crucial for potent inhibition of MbtA. nih.gov Further exploration of novel synthetic methodologies, such as solid-phase synthesis or innovative tandem reactions, could accelerate the creation of more complex and diverse chemical libraries. nih.gov Developing modular synthetic routes where different chemical fragments can be easily interchanged would enable a more rapid and efficient exploration of the chemical space around the this compound scaffold. nih.gov

Analog Modification (Sal-AMS base) Target/Activity Key Findings
4-Fluoro Salicyl MbtA Inhibition4-fold more potent than parent compound against whole-cell M. tuberculosis. nih.gov
p-Aminosalicyl MbtA InhibitionDisplayed improved selectivity with a 16-fold increase in potency under iron-deficient conditions, suggesting reduced off-target binding. nih.gov
n-Hexyl Triazole MbtA InhibitionThe most potent triazole derivative evaluated, showing 23-fold greater potency than the parent triazole compound. nih.gov
Cycloalkyl Derivatives MbtA InhibitionCyclopentyl, cyclohexyl, and cycloheptyl derivatives were 12–21 times more potent than the parent triazole compound. nih.gov
Phenyl Triazole MbtA InhibitionSubstitution with methyl groups on the phenyl ring was well-tolerated and improved potency 3-7 fold relative to the unsubstituted phenyl derivative. nih.gov

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the cellular impact of this compound, its study must be integrated with systems biology and multi-omics approaches. mdpi.com These strategies combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to a chemical perturbation. researchgate.netnih.gov

By treating a biological system (e.g., bacterial or mammalian cells) with a this compound analog, researchers can use multi-omics to map the resulting molecular changes. For example:

Proteomics can identify not only the intended enzyme target but also all off-target proteins that bind to the compound.

Transcriptomics can reveal how the inhibition of a key enzyme leads to downstream changes in gene expression as the cell attempts to compensate.

Metabolomics can measure the direct metabolic consequences of blocking a specific enzymatic reaction, identifying pathway bottlenecks and accumulations of upstream metabolites. researchgate.net

Integrating these large datasets allows for the construction of molecular networks that can reveal previously unknown connections between biological pathways and elucidate the compound's full mechanism of action. mdpi.com

Addressing Challenges in Cellular Delivery for Research Probes

A significant hurdle for using nucleoside analogs like this compound as research probes or therapeutics is their delivery into cells. As polar molecules, they often exhibit poor permeability across lipid cell membranes and may have low oral bioavailability. nih.gov To overcome this, various prodrug strategies can be employed. A prodrug is a modified version of an active compound that is designed to be inactive until it is inside the cell, where it is converted to the active form. nih.gov

Common prodrug approaches for nucleoside analogs include:

Esterification: Attaching lipophilic groups, such as esters, to the hydroxyl groups of the ribose sugar can mask the polarity of the molecule, facilitating its passage through the cell membrane. nih.gov These ester groups are then cleaved by intracellular esterases to release the active compound.

ProTide Technology: This approach masks the phosphate (B84403) or sulfamate (B1201201) group with an aromatic group and an amino acid ester. nih.gov This modification neutralizes the negative charge, improving cell penetration. Once inside the cell, enzymatic cleavage releases the active monophosphate/sulfamate analog. nih.gov

Macromolecular Conjugates: Attaching the nucleoside analog to a larger macromolecule can alter its distribution and release characteristics. nih.gov

Developing and applying these strategies to this compound-based probes is essential for their effective use in living cells and whole organisms.

Design of Probes for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes within complex biological systems. frontiersin.org Designing this compound-based activity-based probes (ABPs) represents a significant future direction for validating targets and screening for inhibitors.

A typical ABP consists of three components: a ligand for binding, a reactive group for covalent modification, and a reporter tag for detection. frontiersin.org A this compound-based ABP would be designed as follows:

Ligand: The core this compound scaffold, which provides specificity for adenylate-forming enzymes or other targets.

Reactive Group ("Warhead"): An electrophilic group would be incorporated into the structure that can form a covalent bond with a nucleophilic residue in the enzyme's active site. This ensures that only active enzymes are labeled.

Reporter Tag: A tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, would be attached to the probe, often via a linker. ljmu.ac.uk This allows for the detection, isolation, and identification of the labeled target proteins. researchgate.net

The development of such probes would enable researchers to directly monitor the activity of target enzymes in native biological contexts, profile inhibitor selectivity across the proteome, and discover novel enzyme targets. rsc.org

Q & A

Q. How can cross-disciplinary teams design robust experiments with this compound?

  • Methodology : Integrate expertise in enzymology (for assay design), organic chemistry (probe synthesis), and bioinformatics (data modeling). Predefine primary endpoints (e.g., IC50_{50}, KdK_d) and use blinded analysis to minimize bias. Document protocols in electronic lab notebooks (ELNs) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.